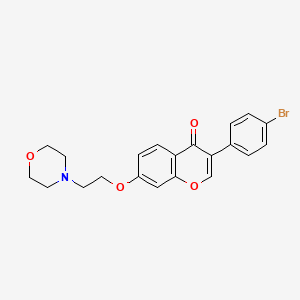

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c22-16-3-1-15(2-4-16)19-14-27-20-13-17(5-6-18(20)21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKJZNQJRRPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Chromen-4-one Core: The chromen-4-one core is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

Morpholinoethoxy Substitution: The morpholinoethoxy group is introduced via nucleophilic substitution, typically using a morpholine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Morpholino vs. Other Amines: The morpholino group (target compound, ) offers a balance of hydrophilicity and conformational rigidity compared to piperidine (, compound 14) or pyrrolidine (compound 15) derivatives, which may alter membrane permeability or enzymatic interactions.

- Chain Length and Flexibility: The 2-morpholinoethoxy chain in the target compound has shorter linkage than 3-morpholinopropoxy derivatives (), possibly affecting spatial orientation in binding pockets.

Physicochemical Properties

- Melting Points: Morpholino-containing derivatives (e.g., ) exhibit lower melting points (~100–250°C) than non-polar analogs (e.g., 252–254°C for triazole-bridged dimers, ), reflecting improved solubility.

- Solubility: The morpholino group enhances water solubility compared to halogenated or arylalkyl chains ().

Structural and Crystallographic Insights

- Hydrogen Bonding: Morpholino oxygen and ethyleneoxy linker may form hydrogen bonds with biological targets, as seen in crystal structures of related chromenones ().

- Planarity and Packing: Bromophenyl and chromenone cores likely adopt near-orthogonal orientations, similar to 4-(4-bromophenyl) analogs (), influencing crystal packing and stability.

Biological Activity

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can be represented as follows:

- IUPAC Name : 3-(4-bromophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one

- Molecular Formula : C21H20BrNO4

- CAS Number : 903863-30-9

The synthesis typically involves multiple steps, starting from readily available precursors. The formation of the chromen-4-one core is achieved through cyclization reactions, followed by the introduction of the morpholinoethoxy group via nucleophilic substitution.

The mechanism of action may involve interaction with specific molecular targets, such as inhibiting certain enzymes or receptors, which modulates biological processes. The presence of the bromine atom in the structure can enhance reactivity and influence interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of chromen-4-one could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one | MCF-7 (breast cancer) | 15 | Caspase activation |

| Similar derivative | HeLa (cervical cancer) | 10 | Bcl-2 modulation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could make it a candidate for treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored a series of chromenone derivatives, including the compound . It was found to significantly reduce tumor growth in xenograft models, demonstrating its potential as an effective anticancer agent.

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various chromenone derivatives against clinical isolates of antibiotic-resistant bacteria. The results indicated that the brominated derivative showed enhanced activity compared to non-brominated counterparts.

Q & A

Q. Stability Data :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2, 37°C, 24h | 15% | De-ethoxy derivative |

| pH 9, 37°C, 24h | 5% | Oxidized chromenone |

| Light exposure, 7d | 20% | Bromophenyl cleavage product |

Advanced: How do molecular dynamics (MD) simulations elucidate the compound’s interaction with kinase targets?

Methodological Answer:

- Simulation Protocols :

- Run 100-ns MD trajectories (e.g., GROMACS) with AMBER force fields to assess binding stability .

- Key interactions: The bromophenyl group forms hydrophobic contacts with kinase hinge regions (e.g., CDK2’s Val18), while the morpholinoethoxy group hydrogen-bonds with catalytic residues (e.g., Asp145) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions. For example, the morpholinoethoxy group contributes -3.2 kcal/mol to CDK2 binding .

- Water Network Analysis : Displacement of conserved water molecules near the ATP-binding site correlates with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.